Cas no 2489-86-3 (1-Allylnaphthalene)

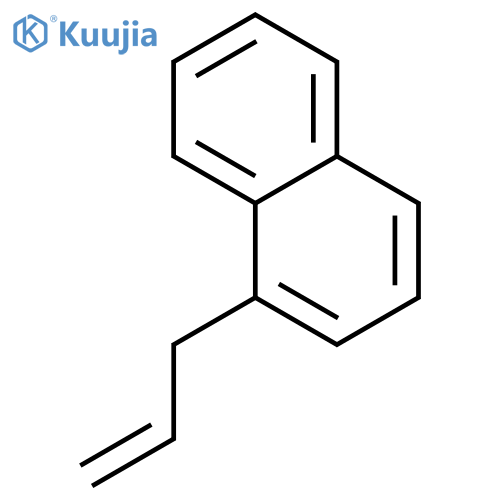

1-Allylnaphthalene structure

商品名:1-Allylnaphthalene

1-Allylnaphthalene 化学的及び物理的性質

名前と識別子

-

- 1-Allylnaphthalene

- 1-prop-2-enylnaphthalene

- 3-(1-Naphthyl)-1-propene

- 1-(2-propen-1-yl)-Naphthalene

- 1-(2-Propenyl)naphthalene

- 1-Allyl-naphthalin

- Naphthalene,1-(2-propenyl)

- Naphthalene,1-allyl

- Naphthalene, 1-allyl-

- alpha-Allylnaphthalene

- Naphthalene, 1-(2-propenyl)-

- 1-(prop-2-en-1-yl)naphthalene

- 1-(2-propenyl)-naphthalene

- Naphthalene, (2-propenyl)-

- 1-allyl-naphthalen

- 3-a-naphthylpropene

- prop-2-enylnaphthalene

- 3-alpha-naphthylpropene

- .alpha.-Allylnaphthalene

- 1-(2-propenyl)-naphthalen

- KSC492M1H

- AC-4946

- DTXSID00179588

- MFCD00021581

- Naphthalene, 1-(2-propen-1-yl)-

- EN300-698376

- CS-W014297

- 2489-86-3

- RJFCFNWLPJRCLR-UHFFFAOYSA-N

- F14947

- A18524

- 3-05-00-01805 (Beilstein Handbook Reference)

- FT-0634320

- J-504173

- AKOS006344680

- DS-18514

- 3-(1-Naphthyl)-1-propene, 99%

- BRN 1927776

- SB66829

- DB-027358

- A2465

-

- MDL: MFCD00021581

- インチ: 1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2

- InChIKey: RJFCFNWLPJRCLR-UHFFFAOYSA-N

- ほほえんだ: C12=C([H])C([H])=C([H])C([H])=C1C([H])=C([H])C([H])=C2C([H])([H])C([H])=C([H])[H]

- BRN: 1927776

計算された属性

- せいみつぶんしりょう: 168.09400

- どういたいしつりょう: 168.0939

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.0228

- ふってん: 133°C/12mmHg(lit.)

- フラッシュポイント: 119.5 °C

- 屈折率: 1.6090-1.6130

- PSA: 0.00000

- LogP: 3.56830

1-Allylnaphthalene セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- RTECS番号:QJ1399900

- リスク用語:R36/37/38

1-Allylnaphthalene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1-Allylnaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698376-5.0g |

1-(prop-2-en-1-yl)naphthalene |

2489-86-3 | 5g |

$3189.0 | 2023-05-31 | ||

| Enamine | EN300-698376-2.5g |

1-(prop-2-en-1-yl)naphthalene |

2489-86-3 | 2.5g |

$2155.0 | 2023-05-31 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096905-5g |

1-Allylnaphthalene |

2489-86-3 | 99% | 5g |

¥461 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824305-5g |

3-(1-Naphthyl)-1-propene |

2489-86-3 | 99% | 5g |

¥658.80 | 2022-09-28 | |

| Chemenu | CM140919-25g |

3-(1-Naphthyl)-1-propene |

2489-86-3 | 97% | 25g |

$122 | 2021-08-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133081-1g |

1-Allylnaphthalene |

2489-86-3 | ≥97.0%(GC) | 1g |

¥47.90 | 2023-09-04 | |

| abcr | AB109781-25 g |

1-Allylnaphthalene |

2489-86-3 | 25g |

€225.80 | 2021-09-17 | ||

| Chemenu | CM140919-25g |

3-(1-Naphthyl)-1-propene |

2489-86-3 | 97% | 25g |

$98 | 2024-07-28 | |

| Chemenu | CM140919-100g |

3-(1-Naphthyl)-1-propene |

2489-86-3 | 97% | 100g |

$343 | 2024-07-28 | |

| Cooke Chemical | A0796512-25G |

1-Allylnaphthalene |

2489-86-3 | ≥97.0%(GC) | 25g |

RMB 508.80 | 2025-02-20 |

1-Allylnaphthalene 関連文献

-

1. Intermediates in the dehydrogenation of 3,3′,4,4′-tetrahydro-1,1′-binaphthyl. Some hydrogenated 1,1′-binaphthyls and benzo[j]fluoranthenesMalcolm Crawford,V. R. Supanekar J. Chem. Soc. C 1968 2328

-

Yunlong Guo,Zengming Shen Org. Biomol. Chem. 2019 17 3103

-

A. R. Cooper,C. W. P. Crowne,P. G. Farrell Trans. Faraday Soc. 1967 63 447

-

K. C. Majumdar RSC Adv. 2011 1 1152

-

Yunqi Liu,Yudong Yang,Chunxia Wang,Zhishuo Wang,Jingsong You Chem. Commun. 2019 55 1068

2489-86-3 (1-Allylnaphthalene) 関連製品

- 2489-87-4(2-(prop-2-en-1-yl)naphthalene)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 503537-97-1(4-bromooct-1-ene)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2489-86-3)1-Allylnaphthalene

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2489-86-3)1-Allylnaphthalene

清らかである:99%

はかる:100g

価格 ($):356.0